N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide: is an organic compound that features a thiazole ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide typically involves the reaction of 4,5-dimethyl-1,3-thiazole-2-amine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace substituents on the benzamide ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Products may include oxidized derivatives of the thiazole or benzamide rings.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its thiazole and benzamide moieties are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, while the benzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide
Uniqueness: N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide is unique due to the presence of both dimethyl groups on the benzamide ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the benzamide ring can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
540756-86-3 |
---|---|
Molecular Formula |
C14H16N2OS |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C14H16N2OS/c1-8-5-6-12(7-9(8)2)13(17)16-14-15-10(3)11(4)18-14/h5-7H,1-4H3,(H,15,16,17) |
InChI Key |
ARKDCSSFESVNIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=C(S2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.